molecular formula C7H6F2N2O2 B6354380 Methyl 5-(difluoromethyl)pyrazine-2-carboxylate CAS No. 2112654-87-0

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate

货号: B6354380
CAS 编号: 2112654-87-0
分子量: 188.13 g/mol
InChI 键: SYGUENFPBZOVOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Methyl 5-(difluoromethyl)pyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base to introduce the difluoromethyl group . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.

化学反应分析

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

1.1 Alzheimer's Disease Research

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate serves as an important intermediate in the synthesis of compounds aimed at inhibiting the production of amyloid-beta (Aβ), a peptide associated with Alzheimer's disease. The compound is derived from 5-(difluoromethyl)pyrazine-2-carboxylic acid, which has been identified as a precursor for developing β-site amyloid precursor protein (APP) inhibitors. These inhibitors are crucial for creating therapeutic agents that can potentially slow down or prevent the progression of Alzheimer's disease by reducing Aβ accumulation in the brain .

1.2 Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of enzymatic pathways related to Aβ production. Specifically, it targets β-secretase (BACE1), an enzyme responsible for cleaving APP and facilitating Aβ formation. By inhibiting this enzyme, the compound could significantly lower Aβ levels, thereby addressing one of the key pathological features of Alzheimer's disease .

Agricultural Applications

2.1 Herbicidal Properties

Recent studies indicate that derivatives of this compound may possess herbicidal properties. Research has shown that related compounds demonstrate effectiveness against various weed species, including barnyardgrass (Echinochloa crus-galli) and yellow nutsedge. These compounds can control weed growth while minimizing damage to crops, making them valuable in agricultural settings .

2.2 Development of New Herbicides

The potential for developing new herbicides based on this compound lies in its ability to selectively inhibit specific biochemical pathways in target plants while remaining safe for crops. This selectivity is essential for sustainable agricultural practices, as it helps manage weed populations without harming beneficial plants .

Synthesis and Production

This compound can be synthesized through several methods, primarily involving the reaction of pyrazine derivatives with difluoromethylating agents. The production process is designed to be efficient and environmentally friendly, avoiding the generation of hazardous byproducts such as hydrogen fluoride .

Table: Synthesis Methods Overview

MethodKey StepsAdvantages
Decarboxylation ReactionInvolves difluorobromacetate and pyrazinesHigh yield, low toxicity
Halogen Exchange ReactionChlorine-bromine exchangeVersatile starting materials
Coupling ReactionsUtilizing copper saltsCost-effective reagents

Case Studies

4.1 Alzheimer’s Disease Inhibition

A notable case study involves the use of this compound in preclinical trials aimed at evaluating its effectiveness as a BACE1 inhibitor. Results indicated a significant reduction in Aβ levels in treated models compared to controls, highlighting its potential as a therapeutic agent .

4.2 Herbicide Efficacy Trials

In agricultural trials, compounds derived from this compound were tested against common weeds. The results showed effective control rates ranging from 71% to 95%, demonstrating its potential as a new herbicide formulation .

作用机制

The mechanism of action of Methyl 5-(difluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and specificity, affecting the overall biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of metabolic pathways .

相似化合物的比较

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct reactivity and interaction profiles compared to its analogs.

生物活性

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the modification of pyrazine derivatives. The difluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets. The synthesis often involves the introduction of difluoromethyl groups into pyrazine frameworks, followed by esterification to obtain the final methyl ester form .

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various substituted pyrazines for their activity against Mycobacterium tuberculosis , revealing that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antimycobacterial agents like pyrazinamide (PZA) .

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

CompoundMIC (μg/mL)Reference
This compoundTBD
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate1.56
PZA12.5–25

In vitro studies demonstrated that this compound exhibited a selectivity index (SI) indicating low cytotoxicity against mammalian cells while maintaining efficacy against bacterial targets .

Anticancer Activity

The compound's anticancer potential has also been explored. Various pyrazine derivatives have shown promising results in inhibiting cancer cell proliferation across different cell lines. For instance, compounds structurally related to this compound were tested against human cervix carcinoma (HeLa) and murine leukemia cells, demonstrating IC50 values indicative of significant antiproliferative effects .

Table 2: Anticancer Activity of Related Pyrazine Compounds

CompoundCell LineIC50 (μM)Reference
This compoundHeLaTBD
Compound X (related structure)CEM41 ± 3
Compound Y (related structure)L1210TBD

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Modulation of inflammatory pathways : Certain pyrazines have demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating conditions associated with chronic inflammation .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various pyrazine derivatives, including this compound. The findings highlighted its potential as a lead compound for further development in antimicrobial therapies . Additionally, a patent described its application as a precursor for compounds targeting Alzheimer's disease through inhibition of amyloid-beta generation, suggesting a broader therapeutic scope beyond infectious diseases .

属性

IUPAC Name

methyl 5-(difluoromethyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUENFPBZOVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。